molecular formula C9H16N2S2 B2791811 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole CAS No. 957039-11-1

3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole

Cat. No.: B2791811
CAS No.: 957039-11-1
M. Wt: 216.36
InChI Key: HZYUDUGPEHCSDJ-UHFFFAOYSA-N
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Description

Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide is a sulfur-containing heterocyclic compound It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with ethylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the pyrazole ring is functionalized with ethylsulfanyl groups. This reaction can be carried out under metal-free and solvent-free conditions, making it environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, is often emphasized to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the pyrazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole involves its interaction with molecular targets through its sulfur and pyrazole moieties. The sulfur atoms can form bonds with metal ions or other electrophilic centers, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms.

    Indazoles: Indazoles are another class of nitrogen-containing heterocycles.

Uniqueness

The presence of both sulfur and nitrogen atoms in the structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[bis(ethylsulfanyl)methyl]-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S2/c1-4-12-9(13-5-2)8-6-7-11(3)10-8/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYUDUGPEHCSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NN(C=C1)C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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